An In-depth Technical Guide to Sec-butanol-D9: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to Sec-butanol-D9: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structural details, and analytical methodologies for sec-butanol-D9. This deuterated isotopologue of sec-butanol is a valuable tool in various research applications, including its use as an internal standard in mass spectrometry-based quantification and as a solvent in nuclear magnetic resonance (NMR) spectroscopy.
Core Chemical and Physical Properties
Sec-butanol-D9, also known by its IUPAC name 2-Butan-1,1,1,2,3,3,4,4,4-d9-ol, is a stable, isotopically labeled form of sec-butanol.[1] The substitution of hydrogen atoms with deuterium provides a distinct mass difference, making it an ideal internal standard for analytical applications. The key physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₄HD₉O[1] |
| Molecular Weight | 83.18 g/mol [1] |
| Boiling Point | 98 °C[2] |
| Density | 0.905 g/mL at 25 °C[2] |
| Flash Point | 27 °C (closed cup)[2] |
| Appearance | Colorless Liquid[1] |
| Isotopic Purity | ≥98 atom % D |
Chemical Structure and Identification
The structural identifiers for sec-butanol-D9 are crucial for its unambiguous identification in chemical databases and experimental reports.
| Identifier | Value |
| IUPAC Name | 2-Butan-1,1,1,2,3,3,4,4,4-d9-ol[1] |
| Synonyms | (±)-sec-Butyl-d9 Alcohol, 2-Butanol-d9[1] |
| CAS Number | 1202864-22-9 |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])(O)C([2H])([2H])[2H][1] |
| InChI | InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D[1] |
| InChI Key | BTANRVKWQNVYAZ-CBZKUFJVSA-N[1] |
Experimental Protocols
The characterization of sec-butanol-D9 and its quantification in complex matrices rely on robust analytical techniques. The following sections detail generalized experimental protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification
GC-MS is a primary technique for assessing the chemical purity of sec-butanol-D9 and for its use as an internal standard in quantitative analyses.
Objective: To determine the chemical purity of a sec-butanol-D9 sample and to quantify a target analyte using sec-butanol-D9 as an internal standard.
Instrumentation:
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Gas Chromatograph (GC) with a Flame Ionization Detector (FID) for purity or a Mass Spectrometer (MS) for quantification.
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Capillary Column: A polar column such as a StabilWax-MS is recommended for good peak shape for alcohols.
Methodology:
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Sample Preparation:
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For chemical purity assessment, dilute the neat sec-butanol-D9 sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
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For quantification, prepare a calibration curve of the target analyte at various concentrations. Spike a known and constant concentration of sec-butanol-D9 into each calibration standard, the quality control samples, and the unknown samples.
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GC Parameters (Typical):
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Injector Temperature: 250 °C
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Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Program: Initial temperature of 40 °C held for 5 minutes, then ramp at 10 °C/min to 150 °C.
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Transfer Line Temperature: 280 °C
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MS Parameters (Typical for Electron Ionization - EI):
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Ion Source Temperature: 230 °C
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Electron Energy: 70 eV
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Scan Mode: Full scan mode (e.g., m/z 35-200) for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and sec-butanol-D9.
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Data Analysis:
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Purity Assessment: Integrate the peak area of sec-butanol-D9 and any impurity peaks in the total ion chromatogram (TIC) or FID chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
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Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard (sec-butanol-D9) peak area against the analyte concentration. Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from this curve.
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NMR Spectroscopy for Structural Integrity and Isotopic Abundance
NMR spectroscopy is essential for confirming the structural integrity of the molecule and for determining the extent and location of deuterium labeling. A combination of ¹H and ²H NMR is often employed for a comprehensive analysis.
Objective: To verify the chemical structure and determine the isotopic abundance of sec-butanol-D9.
Instrumentation:
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High-field NMR Spectrometer (e.g., 400 MHz or higher).
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5 mm NMR tubes.
Methodology:
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Sample Preparation:
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Dissolve approximately 10-20 mg of sec-butanol-D9 in a deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (CDCl₃) or acetone-d6. Add a small amount of a reference standard (e.g., tetramethylsilane - TMS) if not already present in the solvent.
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¹H NMR Spectroscopy:
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Pulse Program: Standard single-pulse experiment.
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Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The residual proton signals are expected to be of very low intensity.
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Analysis: The ¹H NMR spectrum should show minimal signals in the regions corresponding to the CH, CH₂, and CH₃ groups of non-deuterated sec-butanol. The presence and integration of the hydroxyl (-OH) proton signal can be observed, although its chemical shift can be variable. The low intensity of other proton signals is indicative of high isotopic enrichment.
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²H (Deuterium) NMR Spectroscopy:
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Pulse Program: Standard single-pulse experiment, unlocked, with proton decoupling.
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Acquisition Parameters: A wider spectral width and different pulse calibration will be required compared to ¹H NMR.
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Analysis: The ²H NMR spectrum will show signals corresponding to the different deuterium environments in the molecule (e.g., -CD₃, -CD₂-, -CD-). The chemical shifts will be very similar to the proton chemical shifts in the non-deuterated analogue. The relative integrals of these peaks can be used to confirm the deuterium distribution across the molecule.
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¹³C NMR Spectroscopy:
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Pulse Program: Standard proton-decoupled ¹³C experiment.
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Acquisition Parameters: A longer acquisition time is typically required for ¹³C NMR.
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Analysis: The spectrum will show four distinct carbon signals. The C-D couplings will result in multiplets for the deuterated carbons, and the absence of strong C-H signals confirms the high level of deuteration.
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Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of sec-butanol-D9.
Caption: Synthesis and characterization workflow for sec-butanol-D9.
